molecular formula C15H21NO2S B4063939 N-[2-(ethylthio)ethyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide

N-[2-(ethylthio)ethyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide

Cat. No.: B4063939
M. Wt: 279.4 g/mol
InChI Key: CZXJLRHZDSTEEL-UHFFFAOYSA-N
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Description

N-[2-(ethylthio)ethyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide is a useful research compound. Its molecular formula is C15H21NO2S and its molecular weight is 279.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.12930009 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Properties

Research on similar compounds, such as acylthiourea derivatives, demonstrates their effective antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. These compounds are synthesized through reactions involving isothiocyanate and primary aromatic amines, characterized by various analytical methods including NMR and IR spectral data. The antimicrobial activity varies based on the substituents attached to the compound, indicating the potential for designing targeted antimicrobial agents (Limban et al., 2011).

Biochemical and Ultrastructural Observations

Studies on derivatives of oxamic acid, known for inhibiting lactate dehydrogenase activity, reveal significant biochemical and ultrastructural impacts on parasites and their hosts. These findings suggest potential applications in treating parasitic infections, highlighting the importance of lactate dehydrogenase activity in such contexts (Sarciron et al., 1990).

Anticancer Evaluation

Research into N-substituted benzamides shows promising anticancer activities against various cancer cell lines. The synthesis of these compounds from basic chemical precursors and their evaluation against cancer cells indicate their potential as therapeutic agents. Certain derivatives exhibit higher anticancer activities than reference drugs, suggesting their significance in developing new cancer treatments (Ravinaik et al., 2021).

Heterocyclic Scaffold Synthesis

The development of heterocyclic scaffolds, such as 1,3-oxathiol-2-ylidenes, through simple synthetic methods, indicates the versatility of these compounds in chemical synthesis. These scaffolds exhibit inhibition against enzymes and cancer cell lines, demonstrating their potential in medicinal chemistry and drug development. The structure-activity relationship (SAR) and molecular docking studies provide insights into their mode of action (Saeed et al., 2020).

Properties

IUPAC Name

N-(2-ethylsulfanylethyl)-2-(2-methylprop-2-enoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-4-19-10-9-16-15(17)13-7-5-6-8-14(13)18-11-12(2)3/h5-8H,2,4,9-11H2,1,3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXJLRHZDSTEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCNC(=O)C1=CC=CC=C1OCC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.